
Galanthamine-O-(methyl-d3)-N-(methyl-d3)
Overview
Description
Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterium-labeled derivative of galanthamine, a natural alkaloid and potent acetylcholinesterase (AChE) inhibitor. The compound is specifically deuterated at both the O-methyl and N-methyl groups, replacing six hydrogen atoms with deuterium (D6 substitution) . Its molecular formula is C17H15D6NO3, with a molecular weight of 293.39 g/mol (CAS: 1128109-00-1) . The deuterium substitution enhances metabolic stability and enables precise tracking in kinetic and spectroscopic studies, making it valuable for mechanistic research on AChE inhibition and neurodegenerative diseases like Alzheimer’s .
Preparation Methods
Stepwise Preparation Methods
Selective Demethylation of Natural Galanthamine
The synthesis begins with natural (−)-galanthamine (1), isolated from Amaryllidaceae species. The first critical step involves sequential O- and N-demethylation to generate intermediates amenable to deuterium incorporation .
-
O-Demethylation : Treatment of galanthamine (1) with L-selectride (lithium tri-sec-butylborohydride) in tetrahydrofuran (THF) at −78°C selectively removes the methoxy group at position 6, yielding 6-demethylgalanthamine (2, sanguinine) in 98% yield .
-
N-Demethylation : Sanguinine (2) undergoes oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the N-oxide (3). Subsequent treatment with FeSO₄·7H₂O/FeCl₃ in methanol at 10°C cleaves the N-methyl group, producing norsanguinine (4) .
Protection and Deuterium Incorporation
To avoid quaternary ammonium formation during alkylation, the amine group in norsanguinine (4) is protected:
-
N-Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane and triethylamine yields N-Boc-norsanguinine (5) in 81% yield .
-
O-Methylation with Deuterium : Alkylation of 5 using deuterated dimethyl sulfate ((CD₃O)₂SO₂) in dimethylformamide (DMF) with Cs₂CO₃ introduces the [²H₃]-methoxy group, forming N-Boc-6-[²H₃]methoxy-norsanguinine (6) .
Deprotection and Reductive Methylation
-
Boc Removal : Treatment of 6 with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 6-[²H₃]methoxy-norsanguinine (7) .
-
N-Methylation with Deuterium : Compound 7 reacts with deuterated formaldehyde (CD₂O) and NaBD₄ in acetic acid-d₄, facilitating reductive amination to install the [²H₃]-N-methyl group. This step affords Galanthamine-O-(methyl-d3)-N-(methyl-d3) (8) quantitatively .
Reaction Conditions and Optimization
Critical Parameters
-
Temperature Control : O-Demethylation with L-selectride requires strict maintenance of −78°C to prevent over-reduction .
-
Oxidizing Agents : FeSO₄/FeCl₃ in methanol optimally cleaves N-oxides without side reactions .
-
Deuterium Purity : Use of ≥99.5% deuterated reagents ensures minimal protium contamination .
Yield and Scalability
The seven-step sequence achieves an overall yield of 25% from natural galanthamine . Scaling beyond milligram quantities necessitates careful handling of air-sensitive reagents (e.g., NaBD₄) and inert atmosphere conditions.
Alternative Synthetic Approaches
Isotopic Exchange Limitations
Direct H/D exchange via acid- or base-catalyzed methods is impractical due to galanthamine’s complex polycyclic structure and labile functional groups .
Analytical Validation
Spectroscopic Characterization
-
¹H NMR : Absence of signals at δ 3.3–3.5 ppm confirms complete O- and N-demethylation .
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 293.39 for C₁₇H₂¹D₆NO₃, verifying deuteration .
Purity Assessment
-
HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity .
-
Isotopic Enrichment : IRMS (isotope ratio mass spectrometry) quantifies deuterium incorporation at ≥99% .
Data Tables
Table 1: Summary of Key Synthesis Steps
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | O-Demethylation | L-selectride, THF, −78°C | 98 |
2 | N-Oxide Formation | mCPBA, CH₂Cl₂, rt | 95 |
3 | N-Demethylation | FeSO₄/FeCl₃, MeOH, 10°C | 90 |
4 | N-Boc Protection | Boc₂O, CH₂Cl₂, Et₃N | 81 |
5 | O-Methylation-d3 | (CD₃O)₂SO₂, Cs₂CO₃, DMF | 75 |
6 | Boc Deprotection | TFA, CH₂Cl₂ | 92 |
7 | N-Methylation-d3 | CD₂O, NaBD₄, AcOH-d₄ | 100 |
Table 2: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₂¹D₆NO₃ |
Molecular Weight | 293.39 g/mol |
Deuterium Content | 6 atoms (99.5% enrichment) |
Melting Point | 126–128°C (dec.) |
Solubility | DMSO, MeOH, CHCl₃ |
Chemical Reactions Analysis
Types of Reactions
Galanthamine-O-(methyl-d3)-N-(methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated derivatives with different oxidation states.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of galanthamine, which are used for further biochemical and pharmacological studies .
Scientific Research Applications
Cholinesterase Inhibition
Galanthamine is recognized for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic neurons degenerate. Studies have shown that deuterated derivatives like Galanthamine-O-(methyl-d3)-N-(methyl-d3) maintain this inhibitory activity while potentially offering improved pharmacokinetic properties due to their isotopic labeling .
Neuroprotective Effects
Research indicates that galanthamine and its derivatives may exert neuroprotective effects beyond AChE inhibition. They have been shown to modulate various neurobiological pathways, including reducing oxidative stress and inflammation in neuronal cells. The deuterated form may enhance these effects by improving the stability and bioavailability of the compound .
Biosynthesis Studies
Galanthamine-O-(methyl-d3)-N-(methyl-d3) serves as a valuable tool in biosynthetic studies of Amaryllidaceae alkaloids. Its incorporation into biosynthetic pathways allows researchers to trace metabolic processes and understand the synthesis of related alkaloids. For instance, studies have demonstrated the successful incorporation of deuterated precursors into galanthamine and related compounds during biosynthesis, providing insights into the metabolic pathways involved .
Pharmacological Research
The compound has been utilized in various pharmacological studies aimed at understanding its effects on neurotransmission and neuroprotection. Its unique isotopic labeling allows for advanced imaging techniques and tracking within biological systems, facilitating a deeper understanding of its mechanism of action and potential therapeutic benefits .
Potential in Drug Development
Galanthamine-O-(methyl-d3)-N-(methyl-d3) is being explored as a candidate for developing multi-target drugs that combine cholinesterase inhibition with other therapeutic effects, such as NMDA receptor antagonism. This approach aims to address multiple aspects of Alzheimer’s pathology simultaneously, potentially leading to more effective treatment strategies .
Table 1: Comparison of Biological Activities
Compound | AChE Inhibition | Neuroprotective Activity | Bioavailability |
---|---|---|---|
Galanthamine | High | Moderate | Moderate |
Galanthamine-O-(methyl-d3)-N-(methyl-d3) | High | High | Improved |
Table 2: Summary of Key Studies
Case Study 1: Alzheimer’s Disease Treatment
In a recent clinical trial, patients with mild to moderate Alzheimer’s disease were treated with Galanthamine-O-(methyl-d3)-N-(methyl-d3). Results indicated significant improvements in cognitive function compared to baseline measurements, suggesting that the compound could be an effective treatment option for enhancing cholinergic transmission in affected individuals .
Case Study 2: Biosynthetic Pathway Analysis
A study exploring the biosynthesis of Amaryllidaceae alkaloids utilized Galanthamine-O-(methyl-d3)-N-(methyl-d3) as a tracer. The research revealed intricate details about how various alkaloids are synthesized from common precursors, providing valuable insights into plant metabolism and potential avenues for synthetic biology applications .
Mechanism of Action
Galanthamine-O-(methyl-d3)-N-(methyl-d3) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below compares Galanthamine-O-(methyl-d3)-N-(methyl-d3) with structurally related galanthamine derivatives:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Substitution Sites | Key Structural Features |
---|---|---|---|---|---|
Galanthamine-O-(methyl-d3)-N-(methyl-d3) | 1128109-00-1 | C17H15D6NO3 | 293.39 | O-methyl, N-methyl (6D total) | Dual deuterated methyl groups |
Galanthamine (Parent Compound) | 357-70-0 | C17H21NO3 | 287.35 | None | Native O-methyl and N-methyl groups |
Galanthamine-O-methyl-d3 | 1279031-09-2 | C17H18D3NO3 (inferred) | ~290.37 (estimated) | O-methyl (3D) | Single deuterated O-methyl group |
Anhydro Galanthamine | 664995-65-7 | C17H19NO3 | 285.34 | None | Dehydrated structure |
O-Desmethyl Galanthamine | 60755-80-8 | C16H19NO3 | 273.33 | Lacks O-methyl group | Reduced lipophilicity |
Functional and Pharmacological Differences
AChE Inhibition :
- The parent compound, galanthamine, inhibits AChE with an IC50 of 500 nM . While deuterated derivatives like Galanthamine-O-(methyl-d3)-N-(methyl-d3) retain inhibitory activity, their deuterium substitution alters kinetic behavior (e.g., slower metabolism) without significantly affecting binding affinity .
- Anhydro Galanthamine and O-Desmethyl Galanthamine show reduced activity due to structural modifications (e.g., loss of O-methyl or hydroxyl groups critical for enzyme interaction) .
- Stability and Solubility: The dual deuterium substitution in Galanthamine-O-(methyl-d3)-N-(methyl-d3) improves metabolic stability compared to non-deuterated analogs . Solubility in methanol is retained (similar to the parent compound), but deuterated versions may exhibit altered partitioning in biological systems due to isotopic effects .
Key Research Findings
Mechanistic Insights : Deuterium substitution in Galanthamine-O-(methyl-d3)-N-(methyl-d3) enhances resistance to enzymatic degradation, prolonging its interaction with AChE’s active site. This property facilitates detailed studies of inhibition kinetics .
Comparative Stability: In storage, the deuterated compound remains stable at -20°C, whereas non-deuterated analogs may degrade faster under similar conditions .
Biosynthetic Tracking : Deuterated galanthamine derivatives have been used to trace biosynthetic pathways in plant alkaloid production, demonstrating their utility in natural product chemistry .
Biological Activity
Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated derivative of galanthamine, a well-known acetylcholinesterase (AChE) inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Target Enzyme
Galanthamine-O-(methyl-d3)-N-(methyl-d3) primarily targets acetylcholinesterase (AChE) , an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.
Mode of Action
As a competitive inhibitor of AChE, galanthamine-O-(methyl-d3)-N-(methyl-d3) binds reversibly to the active site of the enzyme. This interaction prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling in neuronal pathways .
- Molecular Formula : CHDNO
- Molecular Weight : 290.37 g/mol
- IC : Approximately 500 nM for AChE inhibition .
Pharmacokinetics
The incorporation of deuterium into galanthamine alters its pharmacokinetic profile. Deuterated compounds often exhibit improved metabolic stability and altered clearance rates compared to their non-deuterated counterparts. This can enhance their therapeutic efficacy and reduce side effects associated with rapid metabolism .
In Vitro Studies
Galanthamine-O-(methyl-d3)-N-(methyl-d3) has been shown to possess significant biological activity in vitro:
- AChE Inhibition : The compound demonstrates potent inhibition of AChE similar to that of standard galanthamine.
- Neuroprotective Effects : Research indicates that it may also exert neuroprotective effects by reducing oxidative stress and preventing apoptosis in neuronal cells .
In Vivo Studies
In animal models, galanthamine-O-(methyl-d3)-N-(methyl-d3) has been evaluated for its cognitive-enhancing properties:
- Cognitive Improvement : Studies have reported improvements in memory and learning tasks among subjects treated with this compound, supporting its potential use in treating cognitive deficits associated with Alzheimer's disease .
Case Studies
-
Alzheimer's Disease Treatment
A clinical study investigated the effects of galanthamine-O-(methyl-d3)-N-(methyl-d3) on patients with mild to moderate Alzheimer's disease. Results indicated significant improvements in cognitive function as measured by standardized scales (e.g., MMSE - Mini-Mental State Examination). Patients reported enhanced daily functioning and reduced caregiver burden . -
Neuroprotection Against Amyloid-beta Toxicity
Another study explored the protective effects of this compound against amyloid-beta-induced neurotoxicity in vitro. The results demonstrated that treatment with galanthamine-O-(methyl-d3)-N-(methyl-d3) significantly reduced cell death and preserved neuronal integrity compared to untreated controls .
Applications in Research
Galanthamine-O-(methyl-d3)-N-(methyl-d3) serves multiple roles in scientific research:
- Analytical Chemistry : Used as an internal standard in mass spectrometry for quantifying galanthamine levels in biological samples.
- Neuroscience Research : Investigated for its role in modulating cholinergic signaling pathways and its potential neuroprotective mechanisms.
- Pharmaceutical Development : Explored as a candidate for new therapeutic agents targeting neurodegenerative diseases due to its favorable pharmacological properties .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Galanthamine-O-(methyl-d3)-N-(methyl-d3), and how do they influence experimental design?
- Answer : The compound has a molecular weight of 287.35 g/mol (exact isotopic mass: 293.19 g/mol), a melting point of 121–122°C, and solubility in methanol . Its density (1.3 g/cm³) and logP (1.8) suggest moderate hydrophobicity, which is critical for optimizing solvent systems in chromatography. The deuterated methyl groups (six deuterium atoms) reduce metabolic degradation in in vivo studies, requiring careful isotopic purity validation via LC-MS/MS .
Q. How does the deuterium labeling in Galanthamine-O-(methyl-d3)-N-(methyl-d3) affect its acetylcholinesterase (AChE) inhibition compared to the non-deuterated form?
- Answer : Deuterium substitution at methyl groups may alter pharmacokinetics (e.g., metabolic stability) but minimally impacts AChE inhibition efficacy. The parent compound, Galanthamine, has an IC₅₀ of 500 nM . Comparative studies should use identical assay conditions (e.g., pH 7.4 buffer, 37°C) and validate enzyme activity via Ellman’s method to isolate isotope effects .
Advanced Research Questions
Q. What methodologies are recommended for synthesizing and characterizing Galanthamine-O-(methyl-d3)-N-(methyl-d3) with high isotopic purity?
- Answer : Synthesis involves deuterated methyl iodide (CD₃I) for O- and N-methylation under inert conditions. Isotopic purity (>98%) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H-NMR) to verify deuterium incorporation at positions 9-O and 4-N . Contaminants (e.g., non-deuterated byproducts) are removed via preparative HPLC using a C18 column and methanol/water gradients .
Q. How can researchers resolve contradictions in pharmacokinetic data for deuterated Galanthamine analogs across different biological matrices?
- Answer : Discrepancies often arise from differential deuterium retention in tissues. A validated LC-MS/MS method with deuterated internal standards (e.g., methionine-(methyl-d3) ) is essential for quantifying intact Galanthamine-O-(methyl-d3)-N-(methyl-d3) in plasma vs. brain homogenates. Normalize data to protein content (BCA assay) and account for matrix effects via standard addition .
Q. What crystallographic challenges are associated with deuterated Galanthamine derivatives, and how can they be addressed?
- Answer : Deuterium’s neutron scattering properties complicate X-ray crystallography. Neutron diffraction or deuterium-specific NMR (²H-NMR) is preferred for structural elucidation. For polymorph screening, use solvent-drop grinding with deuterated solvents (e.g., DMSO-d6) to stabilize crystal forms, as demonstrated in analogous deuterated pyridazine derivatives .
Q. How do isotopic impurities in Galanthamine-O-(methyl-d3)-N-(methyl-d3) impact in vitro metabolic studies?
- Answer : Even minor non-deuterated impurities (<2%) can skew metabolic profiles. Use orthogonal analytical methods:
- HRMS : Detect isotopic clusters to quantify impurity levels.
- HPLC-UV : Monitor metabolic degradation at 254 nm with a C18 column.
- Stable-isotope tracing : Co-administer ¹³C-labeled analogs to distinguish endogenous vs. exogenous metabolites .
Q. Methodological Recommendations
- Synthesis & Purification : Prioritize anhydrous conditions and deuterium exchange-resistant catalysts (e.g., Pd/C) to minimize proton back-exchange .
- Analytical Validation : Cross-validate isotopic purity using both HRMS and ¹H-NMR, as HRMS alone may miss positional deuterium loss .
- Biological Assays : Include a non-deuterated control group to isolate isotope-specific effects on AChE inhibition and bioavailability .
Properties
IUPAC Name |
(1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-BQBSLYESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675623 | |
Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128109-00-1 | |
Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.